B1574667 ODM-204

ODM-204

Cat. No. B1574667
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).

Scientific Research Applications

1. Treatment of Castration-Resistant Prostate Cancer

ODM-204 has shown significant potential in the treatment of castration-resistant prostate cancer (CRPC). This novel nonsteroidal compound demonstrates a dual-action mechanism by inhibiting CYP17A1, an enzyme critical for the formation of dihydrotestosterone and testosterone, and blocking the androgen receptor (AR) with high affinity and specificity. In vitro studies have shown that ODM-204 can inhibit the proliferation of androgen-dependent VCaP and LNCaP cells, and it has significantly reduced tumor growth in a murine VCaP xenograft model in vivo. Furthermore, ODM-204 has demonstrated dose-dependent inhibition of adrenal and testicular steroid production in animal models, indicating its potential effectiveness in treating CRPC (Oksala et al., 2018).

2. Preclinical Studies and Binding Affinity

ODM-204 has been extensively studied in preclinical settings, where its binding affinity to the androgen receptor was determined using rat prostate cytosolic lysates. The compound's potency and functional activity towards the human AR were demonstrated in cells transfected with AR and androgen-responsive reporter gene constructs. ODM-204 has also been evaluated for its effects on AR nuclear translocation and the transactivation of human AR mutants. In vivo studies have further underscored its effectiveness, where oral doses of ODM-204 have inhibited the growth of androgen-dependent cells and xenografted tumors (Oksala et al., 2015).

3. Phase I Clinical Trials

ODM-204 has undergone Phase I clinical trials to evaluate its safety profile and dose-limiting toxicities in patients with metastatic CRPC. The trial involved administering ODM-204 at varying doses, alongside prednisone, to assess the compound's pharmacokinetics and its effects on serum testosterone and prostate-specific antigen levels. The results indicated that ODM-204 was well tolerated at all evaluated doses, with observed decreases in both testosterone and PSA levels suggesting preliminary antitumor activity in the treatment of CRPC (Peltola et al., 2020).

properties

Product Name

ODM-204

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ODM204;  ODM-204;  ODM 204.

Origin of Product

United States

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